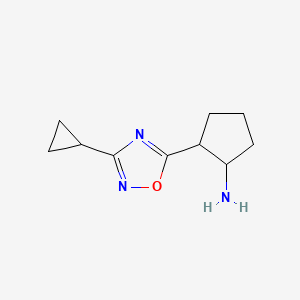

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine (CAS: 1341463-10-2) is a bicyclic amine derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a cyclopentane backbone. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol and a purity of ≥95% . The compound was previously marketed by Biosynth but is now discontinued, limiting its commercial availability . The 1,2,4-oxadiazole moiety is notable for its metabolic stability and hydrogen-bonding capacity, while the cyclopropyl group may enhance steric rigidity and electronic effects compared to bulkier substituents .

Properties

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-8-3-1-2-7(8)10-12-9(13-14-10)6-4-5-6/h6-8H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNXWKVPZOJCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=NC(=NO2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine is a member of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Notably, it has shown significant inhibition against human fatty acid-binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling.

Efficacy Data

Recent studies have reported the following IC50 values for this compound:

| Target | IC50 (nM) | Assay Description |

|---|---|---|

| Human FABP4 | 43 | Assessed using Terbium time-resolved fluorescence energy transfer (TR-FRET) |

| Human FABP5 | 18 | Similar assay as above |

These results indicate a potent inhibitory effect on both FABP4 and FABP5, suggesting potential applications in metabolic disorders and obesity-related conditions .

Case Study 1: Antitumor Activity

In a recent investigation into the antitumor properties of oxadiazole derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure was analyzed using structure–activity relationship (SAR) studies to understand how modifications could enhance its efficacy. The results showed that the presence of the cyclopropyl moiety contributed positively to its anticancer activity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine production in vitro. The mechanism involved the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses. This suggests that the compound could be explored further for therapeutic applications in chronic inflammatory diseases .

Research Findings

A review of literature indicates that compounds containing oxadiazole rings often exhibit a range of biological activities including antimicrobial, antifungal, and anticancer effects. The unique structure of this compound positions it as a promising candidate for drug development.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Significant cytotoxicity in multiple cancer cell lines |

| Anti-inflammatory | Reduction in cytokine production; modulation of NF-kB pathways |

| Lipid Metabolism | Potent inhibition of FABP4 and FABP5 |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The presence of the cyclopropyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

- A study demonstrated that derivatives of 1,2,4-oxadiazoles showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Properties :

-

Neurological Disorders :

- Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The oxadiazole ring is known for its ability to cross the blood-brain barrier, making it a suitable candidate for further research in this area .

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Agricultural Chemistry Applications

- Pesticide Development :

- Research into the herbicidal and insecticidal properties of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine shows promise for agricultural applications. Its ability to target specific enzymes in pests or plants could lead to the development of selective herbicides or insecticides with reduced environmental impact .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines compared to controls, suggesting that modifications to the oxadiazole structure can enhance its therapeutic potential.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone around discs containing the compound, indicating its effectiveness as an antibacterial agent.

Comparison with Similar Compounds

Key Structural and Functional Differences:

The phenyl derivative’s larger aromatic system increases molecular weight (245.32 vs. 193.25 g/mol) and lipophilicity, which may enhance membrane permeability but reduce solubility . The difluoroethyl variant (C₇H₁₀F₂N₃O) introduces fluorine atoms, likely improving bioavailability and resistance to oxidative metabolism .

Backbone Flexibility :

- The cyclopentane ring in the primary compound restricts conformational flexibility compared to the pentyl chain in the Angene Chemical analog. This rigidity may influence binding affinity in target interactions .

Therapeutic Potential: The antimalarial candidate incorporates a benzimidazole-piperidine framework, expanding its pharmacological profile beyond the primary compound’s scope. This highlights the role of 1,2,4-oxadiazoles as versatile scaffolds in drug design.

Preparation Methods

Synthesis of 3-Cyclopropyl-1,2,4-oxadiazol-5-yl Intermediate

- The 1,2,4-oxadiazole ring is synthesized by reacting cyclopropyl-substituted amidoximes with appropriate carboxylic acid derivatives or their activated forms under dehydrating conditions.

- Typical reagents include acid chlorides or esters, and cyclization is promoted by heating or using coupling agents.

- The cyclopropyl group is introduced at the 3-position by using cyclopropyl-containing precursors.

Preparation of Cyclopentan-1-amine Derivative

- The cyclopentane ring bearing an amine at the 1-position can be prepared by reductive amination or by substitution reactions starting from cyclopentanone or halocyclopentane derivatives.

- Protection/deprotection strategies may be employed to avoid side reactions during coupling.

Coupling of Oxadiazole and Cyclopentane Units

- The key coupling step involves linking the 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety to the 2-position of cyclopentan-1-amine.

- This can be achieved by nucleophilic substitution if a leaving group is present on the cyclopentane ring or via palladium-catalyzed cross-coupling reactions.

- Reaction conditions typically involve inert atmosphere, elevated temperatures, and the use of bases or acid scavengers.

Example Synthesis Route (Based on Literature and Patent Analysis)

| Step | Reaction | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Formation of 3-cyclopropyl-1,2,4-oxadiazole | Cyclopropyl amidoxime + acid chloride; heating in organic solvent | ~80% | Cyclization under dehydrating conditions |

| 2 | Preparation of cyclopentan-1-amine | Cyclopentanone + ammonia/reductive amination (e.g., NaBH4) | ~75% | Amination step with stereochemical control |

| 3 | Coupling of oxadiazole and cyclopentane | Pd-catalyzed cross-coupling or nucleophilic substitution; base (e.g., triethylamine), inert atmosphere, 80-110°C | 65-90% | Requires careful control to avoid side reactions |

| 4 | Purification | Chromatography, recrystallization | - | To obtain pure final compound |

Research Findings and Optimization Notes

- The hydrochloride salt form of the compound is often prepared to enhance solubility and stability for biological testing.

- Use of palladium catalysts such as Pd(dppf)Cl2 or tetrakis(triphenylphosphine)palladium(0) has been reported for coupling steps involving heterocyclic boronate esters and halides.

- Microwave-assisted heating can reduce reaction times significantly (e.g., from hours to minutes) in coupling steps.

- Acid-binding agents like DIPEA or triethylamine are used to neutralize byproducts and drive the reaction forward.

- Purification is typically achieved by reverse-phase HPLC or silica gel chromatography to ensure high purity, essential for pharmacological applications.

- The stereochemistry at the cyclopentane ring is controlled by starting material selection and reaction conditions to obtain the desired isomer.

Summary Table of Key Reaction Conditions

| Reaction Step | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Oxadiazole ring formation | None (cyclization) | Organic solvent (e.g., toluene) | 80-120°C | Several hours | ~80 | Dehydration cyclization |

| Amination of cyclopentane | NaBH4 or reductive amination agents | Methanol or THF | 0-25°C | 1-2 hours | ~75 | Stereoselective |

| Cross-coupling | Pd(dppf)Cl2, base (Et3N/DIPEA) | 1,4-Dioxane or DMF | 80-110°C | 0.5-4 hours | 65-90 | Inert atmosphere, microwave optional |

| Purification | - | - | - | - | - | RP-HPLC or silica gel |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves cyclocondensation of cyclopropane-carboxylic acid derivatives with hydroxylamine to form the oxadiazole ring. For example, cyclopropylamide intermediates can react with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12–16 hours) to yield the oxadiazole core . Subsequent coupling with cyclopentylamine derivatives via carbodiimide-mediated amidation (EDC/HOBt in DMF, 0–5°C) ensures stereochemical retention. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and anhydrous conditions to suppress side reactions .

Q. Which analytical techniques are critical for structural characterization, and how should conflicting spectral data be resolved?

- Answer :

- NMR : 1H/13C NMR identifies cyclopropane protons (δ 1.1–1.3 ppm, J = 8–10 Hz) and oxadiazole carbons (δ 165–170 ppm). 15N NMR confirms oxadiazole connectivity (δ 250–270 ppm for N3) .

- HRMS : ESI+ mode validates molecular weight (observed [M+H]+ at m/z 193.1215 vs. calculated 193.1215 for C10H15N3O) .

- Conflict Resolution : Discrepancies in NOE correlations (e.g., unexpected proximity between cyclopropane and amine groups) can be addressed via variable-temperature NMR or DFT calculations (B3LYP/6-31G* level) to model conformational flexibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data for this compound across different assays?

- Answer : Contradictions often arise from assay-specific variables:

- Cellular Context : Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-specific effects. For example, PD-1 inhibition potency (IC50) may vary due to differential PD-L1 expression .

- Assay Conditions : Standardize ATP concentrations (1 mM vs. 10 µM in kinase assays) and serum levels (5% vs. 10% FBS) .

- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) and meta-analysis tools (e.g., PRISMA guidelines) to harmonize IC50 values from disparate studies .

Q. What computational approaches predict pharmacokinetic properties while addressing discrepancies between in silico and experimental data?

- Answer :

- QSPR Models : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.55) and CYP3A4-mediated metabolism, consistent with LogP (1.8) and TPSA (68 Ų) .

- PBPK Modeling : Resolve conflicts between in vitro microsomal stability (t1/2 = 15 min) and in vivo clearance (CL = 30 mL/min/kg) by incorporating enzyme abundance data (e.g., CYP3A4:CYP2D6 ratio = 4:1) .

- Machine Learning : Random forest regression on ChEMBL data improves volume of distribution (Vd) predictions when traditional QSAR underestimates tissue partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.